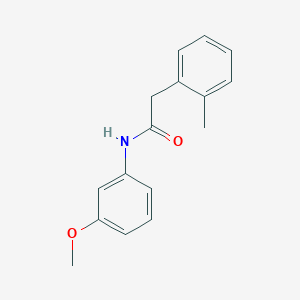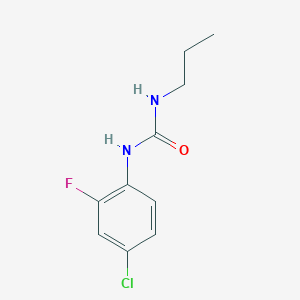
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide (abbreviated as BrPyMN) is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide involves its interaction with specific proteins in cells. This compound has been shown to bind to the protein Hsp90, which is involved in regulating the activity of other proteins in the cell. By binding to Hsp90, this compound disrupts the function of downstream proteins that are critical for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. In cancer cells, this compound inhibits the activity of proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. In neurons, this compound has been shown to modulate the release of neurotransmitters, leading to changes in synaptic transmission. This compound has also been shown to have anti-inflammatory effects in cells, which may be relevant for its potential applications in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide is its specificity for Hsp90, which makes it a useful tool for studying the function of this protein in cells. However, one limitation of this compound is its relatively low potency compared to other Hsp90 inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide. One direction is the development of more potent analogs of this compound for use in cancer research and drug discovery. Another direction is the study of this compound in animal models to better understand its potential therapeutic effects in vivo. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of this compound in cells.
Métodos De Síntesis
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with 1-naphthylamine, followed by reduction and methylation steps. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, this compound has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-13-5-3-2-4-11(13)6-8-14(16)17(21)20-15-9-7-12(18)10-19-15/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLZJPRTCPLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)



![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)
![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)
![1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)